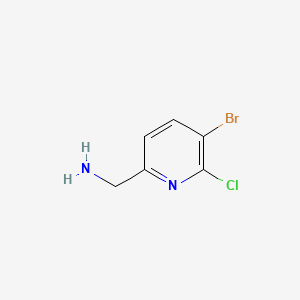
8-(2,5-dihydro-1H-pyrrol-3-yl)-3-ethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2,5-dihydro-1H-pyrrol-3-yl)-3-ethylquinoline is an organic compound that features a quinoline core substituted with an ethyl group at the 3-position and a 2,5-dihydro-1H-pyrrol-3-yl group at the 8-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,5-dihydro-1H-pyrrol-3-yl)-3-ethylquinoline can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalytic amount of iron (III) chloride, followed by cyclization to form the pyrrole ring . Another approach involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation .
Industrial Production Methods
For industrial production, the optimization of reaction conditions is crucial. The use of commercially available reagents and common laboratory equipment allows for the production of up to 60 grams of the target compound in one run . The process involves the use of t-BuOK as a base for the triflation step and a one-pot protocol for efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
8-(2,5-dihydro-1H-pyrrol-3-yl)-3-ethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can be performed to modify the pyrrole ring.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core and the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) chloride for condensation reactions, palladium catalysts for borylation, and t-BuOK as a base .
Major Products Formed
The major products formed from these reactions include various substituted quinoline and pyrrole derivatives, which can be further utilized in medicinal chemistry and material science .
Applications De Recherche Scientifique
8-(2,5-dihydro-1H-pyrrol-3-yl)-3-ethylquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Mécanisme D'action
The mechanism of action of 8-(2,5-dihydro-1H-pyrrol-3-yl)-3-ethylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and have been studied for their pharmaceutical and biological activities.
S-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate: This compound contains a pyrrole ring and has been studied for its interactions and mechanism of action.
Uniqueness
8-(2,5-dihydro-1H-pyrrol-3-yl)-3-ethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H16N2 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
8-(2,5-dihydro-1H-pyrrol-3-yl)-3-ethylquinoline |
InChI |
InChI=1S/C15H16N2/c1-2-11-8-12-4-3-5-14(15(12)17-9-11)13-6-7-16-10-13/h3-6,8-9,16H,2,7,10H2,1H3 |
Clé InChI |
LQKDSNVXBZXVBI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C2C(=C1)C=CC=C2C3=CCNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)cyclobutanecarboxamide](/img/structure/B11885168.png)






![2-(Ethyldimethylsilyl)benzo[d]thiazole](/img/structure/B11885206.png)



